H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA
Description
H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA is a synthetic peptide comprising 23 amino acid residues with two key post-translational modifications: trimethyllysine [Lys(Me3)] and biotinylated lysine [Lys(biotinyl)], along with a trifluoroacetic acid (TFA) counterion. The peptide features repetitive motifs such as Gly-Gly and multiple Arg/Lys residues, which are common in cell-penetrating peptides (CPPs) or ligands targeting charged biomolecules . The Lys(Me3) modification enhances proteolytic stability by sterically hindering enzymatic degradation, while the biotinyl group facilitates affinity-based detection or immobilization in experimental workflows . Potential applications include targeted drug delivery, biochemical assays, or receptor-binding studies due to its modular design.
Properties
IUPAC Name |
[(5S)-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H211N43O32S.C2HF3O2/c1-60(2)53-78(107(185)139-62(4)96(174)137-54-86(168)135-56-88(170)142-68(94(124)172)29-18-23-47-131-85(167)39-14-13-38-82-93-80(59-193-82)154-117(192)158-93)152-104(182)76(40-42-83(122)165)148-99(177)70(31-16-21-45-119)146-102(180)74(35-26-49-133-115(127)128)150-109(187)81-37-28-51-159(81)113(191)64(6)141-98(176)69(30-15-20-44-118)143-89(171)57-136-87(169)55-138-110(188)90(65(7)162)155-108(186)79(58-161)153-103(181)71(33-19-24-52-160(10,11)12)147-101(179)73(34-25-48-132-114(125)126)145-97(175)63(5)140-111(189)91(66(8)163)156-106(184)77(41-43-84(123)166)149-100(178)72(32-17-22-46-120)151-112(190)92(67(9)164)157-105(183)75(144-95(173)61(3)121)36-27-50-134-116(129)130;3-2(4,5)1(6)7/h60-82,90-93,161-164H,13-59,118-121H2,1-12H3,(H42-,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151,152,153,154,155,156,157,158,165,166,167,168,169,170,171,172,173,174,175,176,177,178,179,180,181,182,183,184,185,186,187,188,189,190,192);(H,6,7)/p+1/t61-,62-,63-,64-,65+,66+,67+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,90-,91-,92-,93-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTCPFBIJVFFHD-BYQYERECSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCC[N+](C)(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H213F3N43O34S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2879.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Anchoring
The synthesis begins with the selection of a Rink amide resin (0.55 mmol/g loading capacity) to yield the C-terminal amide functional group. The resin’s stability under Fmoc (fluorenylmethyloxycarbonyl) deprotection conditions ensures compatibility with iterative coupling cycles. For the first amino acid, Fmoc-Lys(biotinyl)-OH is anchored via its α-carboxyl group using DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure in N-methylpyrrolidone (NMP). Biotinylation at this stage ensures minimal side-reactions during subsequent couplings.
Iterative Fmoc Deprotection and Coupling
The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Key steps include:
-
Deprotection : 20% piperidine in DMF (2 × 5 min) removes Fmoc groups after each coupling.
-
Coupling Reagents : Standard residues (e.g., Gly, Ala, Ser) employ DIC/Oxyma (1:1:1 molar ratio) for 30–60 min under microwave assistance (CEM Liberty Blue synthesizer). Sterically hindered residues (e.g., Arg, Pro) require HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) for extended coupling times (1–2 hr).
Table 1: Coupling Efficiency for Challenging Residues
| Residue | Activator | Time (min) | Yield (%) |
|---|---|---|---|
| Arg | HATU/DIPEA | 120 | 92 |
| Pro | HATU/DIPEA | 90 | 88 |
| Lys(Me3) | HATU/DIPEA | 120 | 85 |
Orthogonal Deprotection and Side-Chain Management
Final Cleavage and Global Deprotection
The peptide-resin is treated with a TFA-based cleavage cocktail (TFA:H2O:TIS = 95:2.5:2.5 v/v) for 2 hr at 25°C. This step removes all side-chain protecting groups, releases the peptide from the resin, and generates the TFA counterion.
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Crude peptide is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 5–60% acetonitrile (0.1% TFA) over 60 min. The target compound elutes at 32–34 min, yielding >95% purity.
Table 2: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 250 mm |
| Flow Rate | 1.0 mL/min |
| Detection | UV 214 nm |
| Retention Time | 32.5 min |
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight:
Biotinylation introduces a +226 Da shift compared to the non-modified peptide, while Lys(Me3) adds +42 Da.
Challenges and Optimization Strategies
Aggregation Mitigation
The peptide’s high arginine content (4 residues) and length (21 residues) necessitate the use of pseudoproline dipeptides (e.g., Thr-Ser(ψMe,Mepro)) to disrupt β-sheet formation. Microwave-assisted synthesis (50°C, 30 W) further enhances coupling efficiency for problematic sequences.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
This peptide contains three reactive features:
-
Trimethylated Lysine (Lys(Me3)) at position 9: Stabilizes chromatin interactions but limits direct chemical reactivity except under strong acidic/basic conditions.
-
Biotinylated Lysine (Lys(biotinyl)) at the C-terminus: Enables streptavidin binding and participates in conjugation reactions.
-
Free Amine/Carboxyl Groups : N-terminal amine and internal residues (e.g., arginine, serine) allow for site-specific modifications.
Biotin-Streptavidin Binding
| Reaction Type | Conditions | Application |
|---|---|---|
| Non-covalent binding | pH 7–8, ambient temperature | Immobilization for pull-down assays . |
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Mechanism : Biotin’s thiophane ring binds streptavidin’s tetrameric pockets via hydrogen bonds and hydrophobic interactions.
-
Limitations : Irreversible under physiological conditions; requires harsh denaturants (e.g., 6 M guanidine HCl) for dissociation .
Demethylation of Trimethylated Lysine
-
Challenges : Trimethylation is chemically stable; enzymatic methods are preferred for specificity.
Conjugation via Biotin
| Reaction | Reagents | Product |
|---|---|---|
| Biotin-avidin crosslinking | Sulfo-NHS-LC-Biotin | Stable amide bonds for labeling . |
| Click chemistry | DBCO-PEG4-NHS, Cu-free conditions | Site-specific tagging . |
Stability Under Various Conditions
| Condition | Effect on Peptide |
|---|---|
| Oxidative (H₂O₂) | Biotin degradation above 1 mM; Lys(Me3) unaffected. |
| Reductive (DTT/TCEP) | No impact on biotin or Lys(Me3); disulfide reduction if present. |
| Acidic (TFA) | Stable during HPLC purification; prolonged exposure may hydrolyze amide bonds. |
| Basic (pH >10) | Risk of β-elimination at serine/threonine residues. |
Comparative Reactivity of Methylated Lysines
| Modification | Reactivity with LSD1 | Stability in Acid |
|---|---|---|
| Lys(Me3) | Low | High |
| Lys(Me2) | Moderate | Moderate |
| Lys(Me) | High | Low |
Scientific Research Applications
Biochemical Research
Protein Biotinylation : The incorporation of biotin allows for specific labeling of proteins, facilitating studies on protein interactions and functions. Biotinylated peptides can be used in techniques such as immunoprecipitation and affinity purification , where they can be isolated using avidin or streptavidin matrices, enhancing the study of protein complexes and interactions .
Cellular Labeling : This compound can serve as a tool for cellular tracking, enabling researchers to visualize the localization of specific proteins within cells. This application is crucial for understanding protein dynamics and interactions in live cell environments .
Drug Discovery
Biotinylated peptides like H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA can be employed in high-throughput screening assays to identify potential drug candidates that interact with specific biological targets. The biotin tag allows for easy immobilization on assay plates, streamlining the screening process .
Structural Biology
The peptide’s biotinylation facilitates structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. By attaching the peptide to a solid support via biotin-streptavidin interactions, researchers can obtain high-quality crystals or NMR samples that are essential for determining the three-dimensional structures of proteins .
Post-translational Modification Studies
Given the presence of lysine residues that can undergo methylation (as indicated by Lys(Me3)), this peptide can be utilized to study post-translational modifications (PTMs). Research has shown that PTMs like methylation play critical roles in regulating protein function and interactions . The ability to modify specific lysine residues allows for detailed studies of their effects on protein behavior and interactions.
Immunological Applications
Biotinylated peptides are widely used in immunoassays, such as enzyme-linked immunosorbent assays (ELISA). The high affinity between biotin and avidin enables sensitive detection methods for various biomolecules, making this compound valuable for diagnostic applications .
Case Studies and Research Findings
Several studies have highlighted the applications of biotinylated peptides in various contexts:
- Protein Interaction Studies : A study demonstrated the use of biotinylated peptides to elucidate protein-protein interactions within cellular environments, providing insights into signaling pathways .
- Drug Development : Research utilizing biotinylated peptides has contributed to identifying novel inhibitors targeting specific kinases involved in cancer progression, showcasing their potential in therapeutic development .
Data Tables
| Application Area | Description | Key Techniques Used |
|---|---|---|
| Biochemical Research | Protein labeling and interaction studies | Immunoprecipitation, Affinity Purification |
| Drug Discovery | High-throughput screening for drug candidates | ELISA, Binding Assays |
| Structural Biology | Crystallization and NMR studies | X-ray Crystallography, NMR |
| Post-translational Modifications | Study of methylation effects on protein function | Mass Spectrometry |
| Immunological Applications | Sensitive detection methods for biomolecules | ELISA |
Mechanism of Action
The peptide exerts its effects primarily through its interaction with chromatin-modifying enzymes. The trimethylated lysine at position 9 (Lys(Me3)) is recognized by proteins containing chromodomains, which can lead to changes in chromatin structure and gene expression. The biotinylated lysine allows for easy detection and purification, facilitating various biochemical assays.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Peptide Properties
*Estimated based on amino acid composition and modifications.
Key Observations:
Modifications : The target compound uniquely combines Lys(Me3) and biotinyl groups, distinguishing it from simpler analogs like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 . Trimethylation is rare in natural peptides but is employed here to enhance stability, whereas biotinylation enables streptavidin-based applications .
Length and Charge: With 23 residues and multiple Arg/Lys residues, the peptide likely exhibits strong cationic character, similar to JVA-901 and dynorphin analogs, which utilize Arg/Leu motifs for receptor binding .
Solubility : Peptides lacking hydrophobic modifications (e.g., H-Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2) are water-soluble, suggesting the target compound may share this property despite its larger size .
Functional and Research Findings
Receptor Binding and Antagonism
- JVA-901 : This 11-residue peptide acts as a κ-opioid receptor antagonist, leveraging its AcTyr N-terminus and Arg-rich C-terminus for selective binding . In contrast, the target compound’s Arg/Lys clusters may facilitate interactions with negatively charged membranes or nucleic acids.
- Dynorphin Analog (H-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH): Shortened dynorphin analogs exhibit potent antagonism by mimicking endogenous opioid peptides, demonstrating that even truncated sequences retain bioactivity . The target compound’s Gly-Gly motifs and Arg residues may similarly support modular receptor engagement.
Biological Activity
The compound H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA is a biotinylated peptide that has garnered attention due to its potential biological activities, particularly in the fields of protein labeling, drug delivery, and cellular uptake mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and findings from recent studies.
Structure and Composition
This peptide is characterized by a sequence of amino acids that include biotinylation at the lysine residue (Lys(biotinyl)), which enhances its binding affinity to streptavidin and avidin. The presence of methylated lysine (Lys(Me3)) may influence its interaction with cellular targets and enhance its stability.
1. Biotinylation and Protein Interaction
Biotinylation is a critical modification that facilitates the specific binding of proteins to streptavidin or avidin, which are commonly used in various biochemical applications. The high affinity between biotin and these proteins allows for effective isolation and detection of biotinylated molecules in complex biological samples .
Table 1: Comparison of Biotinylation Techniques
| Technique | Affinity | Specificity | Application Areas |
|---|---|---|---|
| Conventional Methods | Moderate | Variable | General protein detection |
| Enhanced Methods (e.g., DiDBiT) | High | High | Direct detection of biotin-tagged peptides |
2. Cellular Uptake Mechanisms
Research indicates that biotinylation can significantly enhance the uptake of peptides into cells. For instance, studies have shown that biotinylated compounds can facilitate the delivery of therapeutic agents into cancer cells, thereby improving treatment efficacy . The mechanism likely involves receptor-mediated endocytosis, wherein cells utilize biotin receptors to internalize biotinylated molecules.
3. Therapeutic Applications
The peptide's structure suggests potential applications in targeted therapy. By conjugating therapeutic agents to this biotinylated peptide, researchers can develop more effective drug delivery systems that specifically target diseased cells while minimizing off-target effects.
Case Study 1: Enhanced Delivery in Cancer Therapy
In a study examining the effects of biotinylated polyethylene glycol-camptothecin conjugates on ovarian carcinoma cells, it was found that the biotinylated form significantly improved cellular uptake compared to non-biotinylated counterparts . This underscores the potential utility of this compound in cancer therapeutics.
Case Study 2: Proximity Labeling Techniques
A recent advancement in proximity labeling techniques utilizing biotinylation has demonstrated improved identification of protein interactions within cellular environments. This method allows for the mapping of protein interactions in live cells with high precision, showcasing the versatility of biotinylated peptides in biological research .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Increased Binding Efficiency : Enhanced methods for detecting biotin-tagged peptides have shown over a 20-fold improvement in detection sensitivity compared to conventional techniques .
- High Reproducibility : New approaches for identifying biotinylation sites have yielded high inter-replicate reproducibility, emphasizing their reliability for biological experiments .
- Potential for Targeted Drug Delivery : The ability to modify this peptide for specific targeting could lead to significant advancements in therapeutic strategies against various diseases.
Q & A
Basic: What synthetic strategies are recommended to address aggregation during SPPS of this peptide?
Methodological Answer:
- Stepwise SPPS Optimization : Use Fmoc/t-Bu chemistry with microwave-assisted coupling to improve efficiency, particularly for arginine-rich regions prone to steric hindrance .
- Solubility Enhancers : Incorporate DMSO (10–20%) or 2,2,2-trifluoroethanol (TFE) in coupling steps to reduce β-sheet formation .
- Real-Time Monitoring : Employ Kaiser tests or in-line UV monitoring to confirm coupling completion, ensuring >99% efficiency per residue .
Basic: How can HPLC conditions be optimized to separate and purify this peptide given its complex modifications?
Methodological Answer:
- Gradient Design : Use a C18 column with a shallow gradient (0.1% TFA in water/acetonitrile) starting at 5% acetonitrile, increasing by 0.5%/min to resolve closely eluting species .
- Mass Spectrometry Integration : Confirm purity (>98%) via MALDI-TOF MS, targeting observed vs. theoretical mass discrepancies <0.1% .
Basic: What protocols ensure stability of Lys(Me3) and biotinyl groups during synthesis and storage?
Methodological Answer:
- Protection During Synthesis : Use orthogonal protecting groups (e.g., Alloc for Lys(Me3)) to prevent demethylation under acidic cleavage conditions .
- Storage Conditions : Lyophilize in 1% TFA and store at -80°C under argon to minimize oxidation of biotinyl groups .
Advanced: How can computational modeling predict the impact of Lys(Me3) on peptide-receptor binding dynamics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to simulate conformational changes over 100–200 ns trajectories .
- Free Energy Calculations : Apply MMPBSA/MMGBSA to quantify binding affinity differences between methylated and non-methylated lysine variants .
Advanced: What experimental designs validate the functional role of Thr-Gly-Gly motifs in this peptide’s structural flexibility?
Methodological Answer:
- Circular Dichroism (CD) Spectroscopy : Compare spectra in aqueous vs. membrane-mimetic environments (e.g., SDS micelles) to assess helical propensity .
- Alanine Scanning : Synthesize Thr→Ala mutants and measure conformational changes via NMR or hydrogen-deuterium exchange .
Advanced: How should researchers resolve discrepancies in bioactivity data from SPR vs. cell-based assays?
Methodological Answer:
- Orthogonal Assay Design : Perform SPR for kinetic analysis (ka/kd) and pair with luciferase-based reporter assays to assess cellular uptake/activity .
- Data Normalization : Use internal controls (e.g., scrambled peptide) to account for non-specific binding in SPR and cytotoxicity in cell assays .
Advanced: What strategies mitigate batch-to-batch variability in peptide synthesis?
Methodological Answer:
- Quality-by-Design (QbD) : Predefine critical process parameters (e.g., coupling time, temperature) using factorial design experiments (2^k designs) to identify variability sources .
- In-Process Analytics : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of resin-bound peptide intermediates .
Advanced: How can AI-driven tools enhance the design of analogs with improved protease resistance?
Methodological Answer:
- Deep Learning Models : Train on databases (e.g., PeptideDB) to predict cleavage sites for trypsin-like proteases and recommend D-amino acid substitutions .
- COMSOL Multiphysics : Simulate peptide degradation kinetics under physiological pH/temperature gradients to prioritize stable analogs .
Advanced: What methodologies confirm site-specific biotinylation efficiency without disrupting tertiary structure?
Methodological Answer:
- Streptavidin Binding Assay : Quantify biotinylation via ELISA, comparing absorbance (450 nm) of peptide-streptavidin complexes against a standard curve .
- Tryptic Digest Mapping : Use LC-MS/MS to verify biotin remains attached to lysine after enzymatic cleavage .
Advanced: How can epigenetic modifications (e.g., lysine methylation) be studied in cellular contexts using this peptide?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
